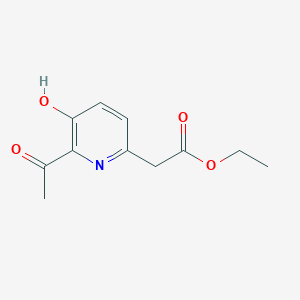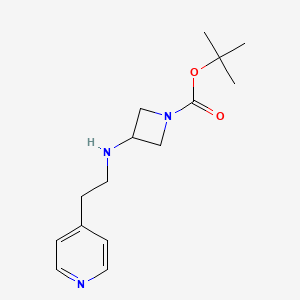
Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, as well as an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 6-acetyl-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Oxidation: Formation of 6-acetyl-5-pyridinecarboxylic acid.
Reduction: Formation of 6-(1-hydroxyethyl)-5-hydroxypyridine.
Substitution: Formation of 6-acetyl-5-hydroxypyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active pyridine derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the hydroxyl and acetyl groups may enhance its binding affinity to these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(6-hydroxypyridin-3-yl)acetate: Similar structure but lacks the acetyl group.
2-Pyridone Derivatives: These compounds share the pyridine ring but differ in the substituents attached to the ring.
Uniqueness: Ethyl (6-acetyl-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which may confer distinct chemical and biological properties compared to other pyridine derivatives .
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
ethyl 2-(6-acetyl-5-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(15)6-8-4-5-9(14)11(12-8)7(2)13/h4-5,14H,3,6H2,1-2H3 |
Clave InChI |
CTGXURSQEHROTI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















